1-Ethoxy-2-fluoro-3-methylbenzene

Catalog No.
S6610125
CAS No.
1698630-04-4
M.F
C9H11FO
M. Wt
154.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethoxy-2-fluoro-3-methylbenzene

CAS Number

1698630-04-4

Product Name

1-Ethoxy-2-fluoro-3-methylbenzene

IUPAC Name

1-ethoxy-2-fluoro-3-methylbenzene

Molecular Formula

C9H11FO

Molecular Weight

154.18 g/mol

InChI

InChI=1S/C9H11FO/c1-3-11-8-6-4-5-7(2)9(8)10/h4-6H,3H2,1-2H3

InChI Key

BOGPPCQYNOSNPD-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1F)C

Canonical SMILES

CCOC1=CC=CC(=C1F)C

1-Ethoxy-2-fluoro-3-methylbenzene, also known as 2-fluoro-3-methylphenetole, is an organic compound with the molecular formula C9H11FC_9H_{11}F and a molecular weight of approximately 154.19 g/mol. This compound features an ethoxy group (OCH2CH3-OCH_2CH_3) and a fluorine atom attached to a benzene ring that also carries a methyl group (CH3-CH_3). The presence of these substituents influences its physical and chemical properties, making it of interest in various chemical and biological applications.

  • Electrophilic Aromatic Substitution: The compound can undergo electrophilic substitution where the hydrogen atoms on the aromatic ring are replaced by electrophiles. For example, it can react with halogens or nitrating agents under appropriate conditions, leading to the formation of halogenated or nitrated derivatives.
  • Nucleophilic Substitution: The ethoxy group can be replaced by nucleophiles in reactions facilitated by strong bases. This includes reactions with sodium hydroxide or potassium cyanide, which can lead to the formation of alcohols or other functional groups.
  • Oxidation and Reduction: The compound is susceptible to oxidation reactions that can convert the ethoxy group into aldehydes or carboxylic acids, while reduction processes might remove the fluorine atom or convert it into other functional groups.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research into the biological activity of 1-ethoxy-2-fluoro-3-methylbenzene is limited but suggests potential interactions with biological systems. Compounds with similar structures have been studied for their effects on enzyme activity and cellular processes. The unique combination of the ethoxy and fluoro groups may influence its ability to interact with biological targets, potentially leading to applications in pharmaceuticals or agrochemicals.

The synthesis of 1-ethoxy-2-fluoro-3-methylbenzene typically involves several methods:

  • Electrophilic Aromatic Substitution: A common method includes the alkylation of phenol derivatives using ethyl bromide in the presence of a base to introduce the ethoxy group, followed by fluorination using reagents like hydrogen fluoride or fluorinating agents such as sulfur tetrafluoride.
  • Direct Fluorination: Another approach involves direct fluorination of 3-methylphenetole using fluorine gas under controlled conditions to selectively introduce the fluorine atom at the ortho position relative to the ethoxy group.

These synthetic routes allow for the efficient production of this compound in laboratory settings.

1-Ethoxy-2-fluoro-3-methylbenzene has several notable applications:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules, particularly in pharmaceutical chemistry.
  • Material Science: The compound may be utilized in developing specialty chemicals and materials due to its unique structural properties.
  • Biological Research: Investigations into its biological interactions could lead to new insights into drug development or agricultural applications.

Studies on 1-ethoxy-2-fluoro-3-methylbenzene's interactions with various biological molecules are still emerging. Preliminary research suggests that compounds with similar structures may exhibit inhibitory effects on certain enzymes or receptors, indicating potential therapeutic uses. Further studies are needed to elucidate its specific mechanisms of action and interaction pathways.

Several compounds share structural similarities with 1-ethoxy-2-fluoro-3-methylbenzene. Here is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
1-Ethoxy-2-fluoro-4-methylbenzeneC9H11FDifferent position of methyl group; potential for varied reactivity.
1-Chloro-2-fluoro-3-methylbenzeneC9H10ClFChlorine instead of ethoxy; alters reactivity significantly.
5-Bromo-1-ethoxy-2-fluoro-3-methylbenzeneC9H10BrFBromine substitution introduces different electrophilic properties.
5-Chloro-1-ethoxy-2-fluoro-4-methylbenzeneC9H10ClFSimilar structure but different halogen; affects biological activity.

The uniqueness of 1-ethoxy-2-fluoro-3-methylbenzene lies in its specific combination of substituents, which imparts distinct chemical properties that differentiate it from other similar compounds. This makes it particularly valuable for targeted applications in organic synthesis and material science.

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Exact Mass

154.079393132 g/mol

Monoisotopic Mass

154.079393132 g/mol

Heavy Atom Count

11

Dates

Modify: 2023-11-23

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